molecular formula C11H10O2 B13152488 Benzoicacid,4-ethenyl-,ethenylester

Benzoicacid,4-ethenyl-,ethenylester

Cat. No.: B13152488
M. Wt: 174.20 g/mol
InChI Key: IOZSRBQTRGAOMC-UHFFFAOYSA-N
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Description

Benzoic acid, 4-ethenyl-, ethenyl ester is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol . It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by an ethenyl group, forming an ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic acid, 4-ethenyl-, ethenyl ester can be synthesized through the esterification of benzoic acid with ethenyl alcohol in the presence of an acid catalyst. The reaction typically involves heating benzoic acid and ethenyl alcohol with concentrated sulfuric acid as the catalyst . The reaction is slow and reversible, so the ester is often distilled off as soon as it is formed to prevent the reverse reaction.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 4-ethenyl-, ethenyl ester involves similar principles but on a larger scale. The reactants are heated in large reactors, and the ester is continuously removed by distillation. This method ensures a higher yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-ethenyl-, ethenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.

    Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid and other carboxylic acids.

    Reduction: Ethenyl alcohol and other alcohol derivatives.

    Substitution: Halogenated benzoic acid esters and other substituted derivatives.

Scientific Research Applications

Benzoic acid, 4-ethenyl-, ethenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-ethenyl-, ethenyl ester involves its interaction with various molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membrane of bacteria, leading to cell lysis. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, ethyl ester: Similar in structure but with an ethyl group instead of an ethenyl group.

    Benzoic acid, 4-ethoxy-, ethyl ester: Contains an ethoxy group instead of an ethenyl group.

Uniqueness

Benzoic acid, 4-ethenyl-, ethenyl ester is unique due to its ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

ethenyl 4-ethenylbenzoate

InChI

InChI=1S/C11H10O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h3-8H,1-2H2

InChI Key

IOZSRBQTRGAOMC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)OC=C

Origin of Product

United States

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